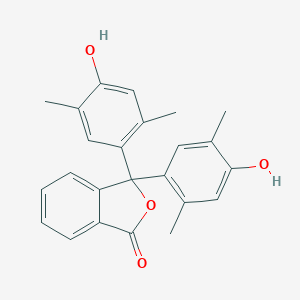

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3,3-bis(4-hydroxy-2,5-dimethylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCIPOXPHMTCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198985 | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50984-88-8 | |

| Record name | p-Xylenolphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50984-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-2,5-xylyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, a derivative of phenolphthalein commonly known as p-xylenolphthalein. This document outlines the core synthetic methodologies, including detailed experimental protocols, reaction mechanisms, and key characterization data. The synthesis primarily involves the acid-catalyzed condensation of 2,5-dimethylphenol with phthalic anhydride. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a phthalein dye that, like its parent compound phenolphthalein, exhibits pH-indicating properties. The incorporation of dimethylphenyl moieties can influence its physicochemical properties, such as solubility and the pH range of its color transition. These characteristics make it a compound of interest for various applications, including as a component in color-changing materials and as a potential building block in the synthesis of more complex molecules for drug development and other advanced applications.

This guide details a common and effective method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Synthesis Methodology

The primary route for the synthesis of this compound is the condensation of two equivalents of 2,5-dimethylphenol (also known as p-xylenol) with one equivalent of phthalic anhydride in the presence of a dehydrating acid catalyst.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 2 |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 1 |

| This compound | C₂₄H₂₂O₄ | 374.43 | 1 |

| Property | Value |

| Melting Point | 276°C[1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone.[1] |

| Purity | Typically >97% after purification.[2] |

Experimental Protocol

This protocol is based on a reported method for the synthesis of p-xylenolphthalein.[1]

Materials:

-

2,5-Dimethylphenol (p-xylene phenol)

-

Phthalic anhydride

-

Polyphosphoric acid (PPA)

-

Aluminum trichloride (AlCl₃), powdered

-

Deionized water

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine 2,5-dimethylphenol (2 molar parts) and phthalic anhydride (1 molar part).

-

Catalyst Addition: To this mixture, add polyphosphoric acid (5.5 parts) and powdered aluminum trichloride (0.1 parts).[1]

-

Reaction: Heat the reaction mixture to 70°C with continuous stirring. Maintain this temperature for 3.5 hours.[1] The mixture will become viscous and likely change color.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water while stirring vigorously. A precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acid and unreacted starting materials.

-

Purification (Recrystallization):

-

Transfer the crude solid to a flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Add a small amount of activated charcoal to the solution and boil for a few minutes to decolorize.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Drying: Dry the purified product in a vacuum oven at a low temperature to remove any residual solvent.

-

Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Reaction Mechanism and Experimental Workflow

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound proceeds via a classic electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation followed by a second electrophilic attack and subsequent cyclization.

Caption: Simplified mechanism of the synthesis.

Experimental Workflow

The overall experimental workflow can be visualized as a series of sequential steps from the initial reaction to the final product characterization.

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound. The procedure is based on established principles of Friedel-Crafts chemistry and can be performed in a standard organic chemistry laboratory. The provided data and diagrams offer a comprehensive resource for the planning and execution of this synthesis. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as exploring the applications of this compound in various scientific and industrial fields.

References

The Multifaceted Mechanisms of Action of Isobenzofuranone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse mechanisms of action of isobenzofuranone derivatives, a class of compounds demonstrating significant therapeutic potential across various biological domains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for ongoing research and development efforts.

Anticancer Activity: Inducing Cell Demise

Isobenzofuranone derivatives have emerged as promising candidates in oncology, primarily exerting their effects through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The anticancer mechanism of isobenzofuranone and its related benzofuran derivatives is multifaceted. A key pathway involves the induction of programmed cell death, or apoptosis. Some derivatives trigger apoptosis in cancer cells by causing DNA fragmentation and chromatin condensation.[1] This can be mediated through both the death-receptor and mitochondria-dependent intrinsic pathways.[2] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are often observed.[2][3] Furthermore, the activation of caspase cascades, including caspase-3, -8, and -9, plays a crucial role in executing the apoptotic process.[2][4]

Another significant mechanism is the induction of cell cycle arrest, predominantly at the G2/M phase.[4][5] This arrest prevents cancer cells from progressing through mitosis and proliferating. This effect can be mediated through a p53-dependent pathway, leading to an increase in the levels of cell cycle inhibitors like p21 and p27, and cyclin B.[4]

Some benzofuran derivatives have also been shown to partially exert their cell death effects through the inhibition of the NF-κB signaling pathway, which is known to promote cell survival.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various isobenzofuranone derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against a range of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [6] |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [6] |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [6] |

| Compound 16 | U937 (Lymphoma) | Moderate Effect | [6] |

| Compound 18 | U937 (Lymphoma) | Moderate Effect | [6] |

| Compound 5a | SW-620 (Colorectal Cancer) | 8.7 | [3] |

| Compound 5a | HT-29 (Colorectal Cancer) | 9.4 | [3] |

| Compound 5d | SW-620 (Colorectal Cancer) | 6.5 | [3] |

| Compound 5d | HT-29 (Colorectal Cancer) | 9.8 | [3] |

| Compound 4b | MDA-MB-231 (Breast Cancer) | 40 ± 1.1 | [7] |

| Compound 4b | MCF-7 (Breast Cancer) | 36 ± 1.4 | [7] |

| Compound 4b | PC3 (Prostate Cancer) | 42 ± 1.7 | [7] |

| Compound 4b | LNCaP (Prostate Cancer) | 20 ± 1.1 | [7] |

| QOET-3 | Acanthamoeba castellanii Neff | 73.71 ± 0.25 | [1] |

| QOET-9 | Acanthamoeba castellanii Neff | 69.99 ± 15.32 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives for a specified period (e.g., 48 or 72 hours).[6][10]

-

MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Diagrams

References

- 1. digital.csic.es [digital.csic.es]

- 2. New synthetic flavone derivatives induce apoptosis of hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one, also known by its common name p-Xylenolphthalein, is a phthalein dye structurally related to phenolphthalein. While primarily known as a pH indicator, its isobenzofuranone core is a scaffold found in a variety of biologically active molecules. This technical guide provides a summary of the available physicochemical data for this compound, outlines its synthesis, and discusses the challenges in defining its biological role due to a lack of specific research.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | p-Xylenolphthalein, 2',5',2'',5''-Tetramethylphenolphthalein | N/A |

| CAS Number | 50984-88-8 | N/A |

| Molecular Formula | C₂₄H₂₂O₄ | N/A |

| Molecular Weight | 374.43 g/mol | N/A |

| Appearance | Pale yellow or cream-colored powder | N/A |

| Melting Point | 276 °C | N/A |

| Boiling Point | 569.6 ± 50.0 °C (Predicted) | N/A |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | N/A |

| pKa | 9.7 (at 25 °C) | N/A |

| logP (calculated) | 4.79 | N/A |

Note: Much of the available data, particularly for boiling point and density, is predicted and has not been experimentally verified in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of p-Xylenolphthalein involves the acid-catalyzed condensation of p-xylenol with phthalic anhydride.

Reaction Scheme:

2-(2,5-dimethylphenol) + Phthalic anhydride --(H⁺)--> this compound

Procedure:

A described method for the synthesis involves the following steps:

-

Combine 2 molar parts of p-xylenol and 1 molar part of phthalic anhydride.

-

Add 5.5 parts of polyphosphoric acid and 0.1 parts of powdered aluminum trichloride to the mixture.

-

Heat the condensation reaction at 70 °C for 3.5 hours.

Purification: Detailed purification protocols are not readily available in the public literature. However, typical purification for similar compounds would involve:

-

Quenching the reaction mixture with water to precipitate the crude product.

-

Filtering and washing the precipitate.

-

Recrystallization from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Characterization of the final product would be performed using techniques such as NMR, IR, and mass spectrometry.

Mandatory Visualization: Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of p-Xylenolphthalein.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While an experimentally determined value for p-Xylenolphthalein is not available in the reviewed literature, a general experimental workflow for its determination using the shake-flask method is described below.

Protocol:

-

Preparation of Phases: Prepare a saturated solution of octanol in water and a saturated solution of water in octanol.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically octanol for a lipophilic compound).

-

Partitioning: Combine equal volumes of the octanol and aqueous phases in a flask. Add the sample solution and shake vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Mandatory Visualization: logP Determination Workflow

Caption: A generalized workflow for the experimental determination of logP.

Spectroscopic Data

A thorough search of scientific databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound. For a comprehensive analysis, these spectra would need to be acquired experimentally.

Biological Activity and Signaling Pathways

There is a significant lack of research into the specific biological activities of this compound. While the broader class of isobenzofuran-1(3H)-ones has been investigated for various therapeutic applications, including as tyrosinase inhibitors and for their neuroprotective effects, no such studies have been reported for p-Xylenolphthalein.

However, due to its structural similarity to phenolphthalein, which is known to have estrogenic activity, a hypothetical mechanism of action can be proposed. Phenolphthalein is believed to exert its estrogenic effects by interacting with estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that function as ligand-activated transcription factors.

Hypothetical Signaling Pathway (based on structural similarity to Phenolphthalein):

It can be hypothesized that p-Xylenolphthalein, due to its phenolic hydroxyl groups, may also bind to estrogen receptors. Upon binding, the receptor-ligand complex would dimerize and translocate to the nucleus, where it would bind to estrogen response elements (EREs) on the DNA. This binding would then modulate the transcription of target genes, leading to a physiological response.

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for p-Xylenolphthalein based on its structural analogy to phenolphthalein. There is currently no direct experimental evidence to support this pathway for p-Xylenolphthalein.

Mandatory Visualization: Hypothetical Estrogenic Signaling Pathway

Caption: A hypothetical signaling pathway for p-Xylenolphthalein's potential estrogenic activity.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical data is available, but for which there is a significant lack of in-depth experimental characterization and biological evaluation. For this compound to be considered in a drug development context, further research is imperative. Key areas for future investigation include:

-

Detailed Synthesis and Purification: Development and publication of a robust and scalable synthesis protocol with comprehensive characterization of the final product.

-

Experimental Determination of Physicochemical Properties: Experimental verification of predicted properties and determination of quantitative solubility in various solvents.

-

Spectroscopic Analysis: Acquisition and publication of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

-

Biological Screening: A comprehensive screening of the compound against various biological targets to identify any potential therapeutic activities.

-

Mechanism of Action Studies: If any biological activity is identified, further studies to elucidate the specific signaling pathways involved will be necessary.

This technical guide highlights the current knowledge gaps and provides a framework for the systematic evaluation of this compound to unlock its potential in medicinal chemistry and drug development.

"spectroscopic data (NMR, IR, Mass Spec) for p-xylenolphthalein"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-xylenolphthalein (3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one), a phthalein dye derivative. Due to the limited availability of directly published complete spectroscopic data for p-xylenolphthalein, this guide leverages detailed experimental data from a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded interpretation of the expected spectroscopic characteristics. The molecular formula for p-xylenolphthalein is C24H22O4 and its CAS number is 50984-88-8.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and known quantitative spectroscopic data for p-xylenolphthalein and its close analogue.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Assignment | Predicted Chemical Shift (ppm) for p-Xylenolphthalein | Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |

| Aromatic H (phthalide) | 7.8 - 8.0 | 7.91 |

| Aromatic H (phthalide) | 7.6 - 7.8 | 7.72 |

| Aromatic H (phthalide) | 7.4 - 7.6 | 7.50 |

| Aromatic H (p-xylenol) | 6.8 - 7.0 (singlet) | 6.68 (singlet, trimethylphenyl) |

| Aromatic H (p-xylenol) | 6.6 - 6.8 (singlet) | 6.92, 6.71 (AA'BB' system, hydroxyphenyl) |

| Phenolic OH | 9.0 - 10.0 (broad singlet) | Not explicitly reported |

| Methyl H (on xylenol ring) | 2.0 - 2.3 (singlet) | 2.09, 2.05, 1.93 (singlets, trimethylphenyl) |

¹³C NMR (Carbon-13 NMR)

| Assignment | Predicted Chemical Shift (ppm) for p-Xylenolphthalein | Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |

| Carbonyl C (lactone) | 168 - 172 | 169.3 |

| Quaternary C (spiro) | 90 - 95 | 92.1 |

| Aromatic C-O (p-xylenol) | 155 - 160 | 157.2 |

| Aromatic C (phthalide) | 120 - 155 | 153.3, 134.4, 129.5, 125.9, 124.2, 121.8 |

| Aromatic C (p-xylenol) | 115 - 140 | 149.8, 131.0, 128.4, 125.5, 118.9, 115.3 |

| Methyl C (on xylenol ring) | 15 - 20 | 15.9, 12.4, 11.8 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for p-Xylenolphthalein | Reported Wavenumber (cm⁻¹) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | 3449 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3068 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2921 |

| C=O Stretch (Lactone) | 1750 - 1770 | 1763 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1612, 1488 |

| C-O Stretch (Lactone/Phenol) | 1100 - 1300 | 1235, 1167 |

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z for p-Xylenolphthalein | Reported m/z for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |

| [M+H]⁺ | 375.1591 | 361.1434 |

| [M+Na]⁺ | 397.1410 | 383.1254 |

| Molecular Formula | C24H22O4 | C23H20O4 |

| Molecular Weight | 374.43 g/mol | 360.40 g/mol |

Experimental Protocols

The experimental methodologies described below are based on the synthesis and characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the synthesis and analysis of p-xylenolphthalein.[1]

Synthesis of Phthalein Derivatives

A general and efficient method for the synthesis of phenolphthalein derivatives involves the condensation of a phenol with phthalic anhydride or a related precursor in the presence of an acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst and a solvent, offering milder conditions compared to traditional methods using concentrated sulfuric acid.

Workflow for Synthesis:

Caption: Synthetic workflow for p-xylenolphthalein.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography.

Signaling Pathways and Logical Relationships

p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a result of a structural rearrangement in response to changes in hydrogen ion concentration. This process can be visualized as a logical relationship between the pH of the solution and the conformational state of the molecule, which in turn dictates its color.

Caption: pH-dependent equilibrium of p-xylenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-xylenolphthalein for researchers and professionals in drug development and related scientific fields. The data and protocols, extrapolated from a closely related and well-characterized analogue, offer a reliable framework for the identification, characterization, and application of this compound.

References

Unveiling the Three-Dimensional Architecture of Phenolphthalein Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of phenolphthalein and its derivatives, compounds of significant interest due to their applications as pH indicators and as potential inhibitors of enzymes like thymidylate synthase.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the synthetic and analytical workflows.

Core Concepts in the Crystallography of Phenolphthalein Derivatives

The molecular structure of phenolphthalein consists of three ring systems: two para-hydroxyphenyl rings and an isobenzofuran ring, all connected to a central tetrahedral carbon atom.[2] The color change of phenolphthalein in response to pH is attributed to a structural transformation from a non-ionized, colorless lactone form to a dianionic, colored quinoid form.[2][3] X-ray crystallography provides definitive insights into the solid-state conformation of these molecules, revealing key structural features such as bond lengths, bond angles, and the orientation of the phenyl rings.

A noteworthy characteristic of phenolphthalein and its derivatives is the elongated C-O bond within the phthalide ring (the bond between the sp3 hybridized spiro carbon and the oxygen atom).[1] Single-crystal X-ray diffraction studies have shown this bond to be approximately 0.07 Å longer than what is typically observed in 5-membered ring lactones.[1] This inherent strain likely facilitates the ring-opening process responsible for the indicator properties of these compounds.

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for phenolphthalein and several of its derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Phenolphthalein and its Derivatives

| Parameter | Phenolphthalein | Thymolphthalein | 2,5-Dimethylphenolphthalein | 2,6-Dimethylphenolphthalein |

| Chemical Formula | C₂₀H₁₄O₄ | C₂₈H₃₀O₄ | C₂₄H₂₂O₄ | C₂₄H₂₂O₄ |

| Formula Weight | 318.31 | 430.53 | 374.42 | 374.42 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P b c n | P 2₁/c | P 2₁/n | P b c a |

| a (Å) | 17.186(4) | 12.003(2) | 11.238(2) | 11.127(2) |

| b (Å) | 10.435(2) | 11.432(2) | 12.553(3) | 12.678(3) |

| c (Å) | 17.569(4) | 17.994(4) | 13.987(3) | 26.981(5) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 106.31(3) | 109.23(3) | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 3153.2(11) | 2364.5(8) | 1862.6(7) | 3809.8(13) |

| Z | 8 | 4 | 4 | 8 |

| Calculated Density (g/cm³) | 1.339 | 1.208 | 1.335 | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.093 | 0.079 | 0.090 | 0.088 |

| F(000) | 1328 | 928 | 792 | 1584 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.097 | - | - | - |

| Data Source | [2] | [4] | [4] | [4] |

Note: Detailed structure refinement parameters for some derivatives were not available in the cited literature.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Phenolphthalein

| Bond/Angle | Molecule 1 | Molecule 2 |

| C(spiro)-O(lactone) | 1.490(3) | 1.484(3) |

| Dihedral Angle (Ring B vs. Ring C) | 71.40 | 74.63 |

| Dihedral Angle (Ring A vs. Ring B) | 76.65 | 75.18 |

| Dihedral Angle (Ring A vs. Ring C) | 73.63 | 70.16 |

Data sourced from a study on the crystal structure of phenolphthalein.[2] Ring A refers to the isobenzofuran ring, while Rings B and C are the para-hydroxyphenyl rings.

Experimental Protocols

The determination of the crystal structure of phenolphthalein derivatives involves a series of well-defined steps, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis of Phenolphthalein Derivatives

Phenolphthalein and its derivatives can be synthesized via the condensation of phthalic anhydride with two equivalents of a phenol or a substituted phenol under acidic conditions.[5][6]

General Procedure:

-

Reaction Setup: Phthalic anhydride and two equivalents of the desired phenol are combined in a suitable reaction vessel.

-

Acid Catalyst: A strong acid, such as concentrated sulfuric acid or methanesulfonic acid, is added as a catalyst.[7]

-

Heating: The reaction mixture is heated to facilitate the condensation reaction.

-

Workup: After the reaction is complete, the mixture is cooled and subjected to a workup procedure which may include neutralization, extraction, and washing.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield crystals suitable for X-ray diffraction analysis.[7]

Single-Crystal X-ray Diffraction

This is the primary technique used to determine the three-dimensional atomic structure of a crystalline solid.

Detailed Methodology:

-

Crystal Mounting: A suitable single crystal of the phenolphthalein derivative is carefully selected and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ=0.71069 Å).[2] The crystal is rotated, and the diffraction pattern is recorded by a detector. Data is typically collected at a controlled temperature.[2]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors such as Lorentz and polarization effects.[2] An absorption correction may also be applied.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods.[2] The initial structural model is then refined against the experimental data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualizing the Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the structural relationships between phenolphthalein and its derivatives.

Caption: Experimental workflow for the determination of the crystal structure of phenolphthalein derivatives.

Caption: Structural relationships between phenolphthalein and its alkyl-substituted derivatives.

Conclusion

The study of the crystal structure of phenolphthalein and its derivatives through single-crystal X-ray diffraction provides invaluable data for understanding their chemical behavior and biological activity. The detailed structural information, including precise bond lengths, bond angles, and conformational arrangements, allows for a deeper comprehension of their properties. This technical guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, providing both the foundational knowledge and the detailed experimental insights necessary for further research and development in this area. The systematic investigation of these structures will continue to inform the design of novel molecules with tailored properties for a range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 6. Phenolphthalein: Structure, Uses, Color Change & Safety in Chemistry [vedantu.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

The Biological Versatility of Isobenzofuran-1(3H)-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds.[1] This bicyclic γ-lactone core has demonstrated a remarkable breadth of biological activities, positioning it as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth overview of the multifaceted biological activities of isobenzofuran-1(3H)-one compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Anticancer Activity

A significant body of research has highlighted the potential of isobenzofuran-1(3H)-one derivatives as antiproliferative agents.[2] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including leukemia, glioblastoma, and melanoma.[3]

Quantitative Anticancer Data

The cytotoxic efficacy of various isobenzofuran-1(3H)-one derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit 50% of cell growth. A summary of reported IC50 values is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 1a | HL-60 (Leukemia) | 3.24 (µg/mL) | [4] |

| SF295 (Glioblastoma) | 10.09 (µg/mL) | [4] | |

| MDA-MB435 (Melanoma) | 8.70 (µg/mL) | [4] | |

| Compound 1b | HL-60 (Leukemia) | 21.00 (µg/mL) | [4] |

| MDA-MB435 (Melanoma) | 12.17 (µg/mL) | [4] | |

| Compound 16 | K562 (Myeloid Leukemia) | 2.79 | [3] |

| U937 (Lymphoma) | 66.81 | [3] | |

| Compound 18 | K562 (Myeloid Leukemia) | 1.71 | [3] |

| U937 (Lymphoma) | 30.65 | [3] | |

| Etoposide (VP16) | K562 (Myeloid Leukemia) | 7.06 | [3] |

| U937 (Lymphoma) | 1.83 | [3] |

Table 1: Anticancer Activity of Isobenzofuran-1(3H)-one Derivatives. This table summarizes the IC50 values of selected isobenzofuran-1(3H)-one compounds against various cancer cell lines.

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of many isobenzofuran-1(3H)-one derivatives is the induction of programmed cell death, or apoptosis.[4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][5]

Several studies have indicated that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[1][6]

Antimicrobial Activity

Isobenzofuran-1(3H)-one derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 3 | Staphylococcus aureus | 16 | [8] |

| Escherichia coli | 64 | [8] | |

| Enterococcus faecium (VRE) | 128 | [8] | |

| Compound 2 | Staphylococcus aureus | 128 | [8] |

| Escherichia coli | 256 | [8] | |

| Compound 1 | Staphylococcus aureus | 256 | [8] |

| Escherichia coli | 256 | [8] | |

| Phthalide Lactones (2-4) | Candida albicans (clinical isolates) | 92-150 | [9] |

| 4,6-dimethoxyphthalide (1) | Pyricularia oryzae (IC50) | 6.1 (ppm) | [8] |

| Compound 12 | MRSA | 62.5 | [10] |

Table 2: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives. This table presents the MIC values of selected isobenzofuran-1(3H)-one compounds against various bacteria and fungi.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for isobenzofuran-1(3H)-ones are still under investigation and may vary depending on the specific compound and microbial species. However, some studies suggest that these compounds may disrupt the integrity of the microbial cell membrane. For fungi, it has been proposed that certain phthalides interfere with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Anti-inflammatory Activity

Several isobenzofuran-1(3H)-one derivatives have exhibited potent anti-inflammatory properties, suggesting their potential for treating a variety of inflammatory conditions.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines.

| Compound/Derivative | Assay | IC50 | Reference(s) |

| Compound 5d (benzofuran hybrid) | NO production (LPS-stimulated RAW264.7) | 52.23 µM | [11] |

| Compound 7 (phomosterol A) | NO production (LPS-stimulated RAW264.7) | 4.6 µM | [12] |

| Compound 5 (phomosterol C) | NO production (LPS-stimulated RAW264.7) | 29.3 µM | [12] |

| IPX-18 | IFN-γ production (PMA-induced PBMC) | 96.29 nM | [13] |

| TNF production (PMA-induced PBMC) | 103.7 nM | [13] | |

| IL-2 production (PMA-induced PBMC) | 105.2 nM | [13] | |

| IL-8 production (PMA-induced PBMC) | 122.9 nM | [13] |

Table 3: Anti-inflammatory Activity of Isobenzofuran-1(3H)-one and Related Derivatives. This table shows the IC50 values for the inhibition of inflammatory mediators.

Mechanism of Anti-inflammatory Action: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of some isobenzofuran-1(3H)-one derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The MAPK pathway, which includes kinases like ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Certain isobenzofuran-1(3H)-one derivatives have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.[11]

Neuroprotective Activity

Certain isobenzofuran-1(3H)-one derivatives, most notably 3-n-butylphthalide (NBP), have demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke.[14]

Quantitative Neuroprotective Data

The neuroprotective effects of NBP have been associated with the upregulation of several key regenerative and neurotrophic factors.

| Factor | Effect of NBP Treatment | Reference(s) |

| BDNF | Significantly enhanced expression | [15] |

| VEGF | Significantly enhanced expression | [15] |

| eNOS | Significantly enhanced expression | [15] |

| MMP-9 | Significantly enhanced expression | [15] |

Table 4: Neuroprotective Effects of 3-n-Butylphthalide (NBP). This table highlights the impact of NBP on the expression of key neuroprotective and regenerative factors.

Mechanism of Neuroprotective Action: Multi-target Effects

The neuroprotective mechanism of 3-n-butylphthalide is multifaceted, involving anti-apoptotic, anti-inflammatory, and pro-regenerative actions.[15] NBP has been shown to inhibit apoptotic cell death in neurons by modulating the expression of apoptosis-related proteins.[14] Additionally, its anti-inflammatory properties, likely through the inhibition of pathways like NF-κB, contribute to reducing neuronal damage.[15]

A key aspect of the neuroprotective activity of some isobenzofuran-1(3H)-one derivatives is the inhibition of the TWIK-related potassium channel-1 (TREK-1). TREK-1 is involved in regulating neuronal excitability and apoptosis, and its inhibition is considered a potential strategy for neuroprotection in ischemic stroke.[16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of isobenzofuran-1(3H)-one compounds.

Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A general method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the reaction of o-phthalaldehydic acid with primary heterocyclic amines.

General Procedure:

-

A mixture of o-phthalaldehydic acid and a primary heterocyclic amine is prepared.

-

The reaction is carried out in a suitable solvent, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.[17]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

-

Harvest treated and untreated cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

Isobenzofuran-1(3H)-one and its derivatives represent a highly versatile class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurological disorders underscores their significant therapeutic potential. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of two phthalide derivatives and an oxindole compound isolated from the edible mushroom Pleurotus ostreatus and their inhibitory activities against plant pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide inhibits activation of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. imjst.org [imjst.org]

In-Depth Technical Guide: Sulcotrione (CAS No. 99105-77-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and biological properties of sulcotrione, a triketone herbicide. Sulcotrione is a selective, post-emergence herbicide used for the control of broadleaf and some grass weeds, primarily in maize cultivation.[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[2] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-destruction, resulting in the characteristic bleaching of susceptible plant tissues and eventual plant death.[1] This document details the physicochemical properties, synthesis, mechanism of action, biological activity, and experimental protocols related to sulcotrione.

Chemical Information

Identification

| Identifier | Value |

| Chemical Name | 2-[2-Chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione |

| CAS Number | 99105-77-8 |

| Molecular Formula | C₁₄H₁₃ClO₅S |

| Molecular Weight | 328.77 g/mol |

| Synonyms | Sulcotrione, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, Mikado |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light tan solid | [3] |

| Melting Point | 139 °C | [4] |

| Boiling Point | 574.5 ± 50.0 °C (Predicted) | [4] |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 165 mg/L at 25 °C | [3] |

| Vapor Pressure | 4 x 10⁻⁸ mm Hg at 25 °C | [3] |

| pKa | 2.87 | [5] |

Synthesis

The synthesis of sulcotrione can be achieved through a multi-step process. A general synthetic route involves the Friedel-Crafts acylation of a substituted toluene, followed by oxidation, halogenation, and subsequent reaction with cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of Sulcotrione

Step 1: Synthesis of 2-chloro-6-methylsulfonyltoluene

-

In a 500 mL four-necked reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 25.3 g (0.2 mol) of 2-chlorotoluene, 40.5 g (0.3 mol) of anhydrous aluminum trichloride, and 150 mL of 1,2-dichloroethane.

-

Cool the mixture to 5 °C.

-

Slowly add 25.25 g (0.22 mol) of methanesulfonyl chloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue to react for 10 hours, monitoring the reaction by liquid chromatography (LC).

-

Once the reaction is complete, pour the mixture into ice water.

-

Separate the organic layer, and extract the aqueous layer with 1,2-dichloromethane.

-

Combine the organic phases and concentrate to yield the product.

Step 2: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid

-

In a 100 mL round bottom flask with a reflux condenser, thermometer, and magnetic stirrer, create a slurry of 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.

-

Heat the slurry to 75 °C and slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

-

Stir at 75 °C for 2 hours.

-

Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.

-

Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and evaporate to dryness to obtain the product.[6]

Step 3: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione (Sulcotrione)

-

To a solution of the acid chloride derived from 2-chloro-4-methylsulfonylbenzoic acid in a suitable solvent such as dichloromethane, cool to 5 °C.

-

Add a mixture of 24.5 g (0.22 mol) of cyclohexane-1,3-dione and 22.2 g (0.22 mol) of triethylamine dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 8 hours.

-

Wash the reaction mixture with water, dry over magnesium sulfate, and concentrate to yield the final product as an oil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action and Biological Activity

Sulcotrione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] This enzyme is critical in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate to homogentisate.[1] Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.

Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[1] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, sulcotrione disrupts the production of plastoquinone, which in turn inhibits carotenoid synthesis.[5] The lack of carotenoids leads to the degradation of chlorophyll by sunlight, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]

Signaling Pathway

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

"protocol for using p-xylenolphthalein as a pH indicator"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

p-Xylenolphthalein, a derivative of phenolphthalein, serves as a pH indicator, undergoing a distinct color change in response to variations in the acidity or alkalinity of a solution. While specific quantitative data for the pH transition range of p-xylenolphthalein (3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one) is not widely documented in readily available scientific literature, its structural similarity to other phthalein indicators suggests its utility in titrations and other applications where a visual endpoint determination in the alkaline range is required.

The presence of methyl groups on the phenyl rings of p-xylenolphthalein may influence its pKa value compared to phenolphthalein, potentially shifting the pH range of its color transition. For precise analytical work, it is recommended that users empirically determine the exact transition range for their specific application and solvent system.

Due to the limited availability of specific data for p-xylenolphthalein, the following protocols are based on the well-established procedures for the closely related and commonly used pH indicator, phenolphthalein. Researchers should adapt these protocols as necessary and validate them for their intended use with p-xylenolphthalein.

Quantitative Data

Table 1: Properties of Phenolphthalein

| Property | Value |

| Chemical Formula | C₂₀H₁₄O₄[1] |

| Molar Mass | 318.32 g/mol [1] |

| Appearance | White to pale yellow crystalline powder[2] |

| Melting Point | 258–263 °C[3] |

| Solubility | Slightly soluble in water; soluble in alcohols.[1] |

Table 2: pH Transition Range of Phenolphthalein

| pH Range | Color |

| < 8.2 | Colorless[2][3] |

| 8.2 - 10.0 | Pink to Fuchsia[2][3] |

| > 10.0 | Colorless[1][2] |

Experimental Protocols

Preparation of p-Xylenolphthalein Indicator Solution (1% w/v)

This protocol outlines the preparation of a 1% weight by volume (w/v) indicator solution, a standard concentration for many laboratory applications.

Materials:

-

p-Xylenolphthalein powder (this compound, CAS: 50984-88-8)

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula and weighing paper

-

Funnel

-

Dropper bottle for storage

Procedure:

-

Weighing: Accurately weigh 1.0 g of p-xylenolphthalein powder using an analytical balance.

-

Dissolving: Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

-

Solubilization: Add approximately 50 mL of 95% ethanol to the volumetric flask. Swirl the flask gently to dissolve the powder completely.

-

Dilution: Once the powder is fully dissolved, add distilled water to the flask to bring the volume up to the 100 mL mark.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared indicator solution to a clearly labeled dropper bottle. Store in a cool, dark place to prevent degradation from light.

Visualizations

Experimental Workflow for Using p-Xylenolphthalein

Caption: Experimental workflow for preparing and using p-xylenolphthalein indicator.

Chemical Structure and Color Change of Phthalein Indicators

The color change of phthalein indicators is due to a pH-dependent structural transformation. In acidic and neutral solutions, the molecule exists in a colorless lactone form. In basic solutions, the lactone ring opens, and the molecule rearranges into a quinoid structure with an extended conjugated system, which absorbs visible light, resulting in a colored appearance.

Caption: Generalized color change mechanism for phthalein indicators.

References

Application of Isobenzofuranone Derivatives in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic γ-lactones found in various natural sources, including plants and fungi.[1] This core structure has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent anticancer properties.[1] Synthetic and naturally derived isobenzofuranones have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines.[2][3] Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and cell cycle arrest, making them promising candidates for the development of novel cancer therapeutics.[4][5]

These application notes provide an overview of the cytotoxic effects of selected isobenzofuranone derivatives, detail the experimental protocols for their evaluation, and illustrate the key signaling pathways involved in their anticancer activity.

Quantitative Data: Antiproliferative Activity of Isobenzofuranone Derivatives

The cytotoxic potential of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth in vitro. The following tables summarize the IC50 values for several promising isobenzofuranone derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of C-3 Functionalized Isobenzofuran-1(3H)-ones [6]

| Compound | Cancer Cell Line | IC50 (µM) |

| 16 | K562 (Myeloid Leukemia) | 2.79 |

| 18 | K562 (Myeloid Leukemia) | 1.71 |

| 16 | U937 (Lymphoma) | 62.97 |

| 18 | U937 (Lymphoma) | 46.63 |

| Etoposide (Control) | K562 (Myeloid Leukemia) | 7.06 |

| Etoposide (Control) | U937 (Lymphoma) | 0.35 |

Table 2: In Vitro Cytotoxicity of Isobenzofuranones Derived from Anacardic Acids [5]

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 1a | HL-60 (Leukemia) | 3.24 |

| 1a | SF295 (Glioblastoma) | 10.09 |

| 1a | MDA-MB435 (Melanoma) | 8.70 |

Key Mechanisms of Action: Induction of Apoptosis

A primary mechanism through which isobenzofuranone derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is a tightly regulated process involving distinct signaling pathways. Studies have shown that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of key regulatory proteins.[4][7]

For instance, some phthalide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p73 and Forkhead box O protein (FKHR), leading to the activation of downstream effectors such as Bim.[4] Furthermore, the activation of executive caspases, like caspase-3 and caspase-7, and the modulation of the Bcl-2 family of proteins are common events observed upon treatment with these compounds.[7][8]

Caption: Proposed apoptotic pathway induced by isobenzofuranone derivatives.

Experimental Protocols

This section provides detailed protocols for the key experiments used to evaluate the anticancer activity of isobenzofuranone derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

-

Cancer cell lines (e.g., K562, HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Isobenzofuranone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

-

Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the isobenzofuranone derivative at the desired concentration and for the appropriate time. Include untreated cells as a negative control.

-

Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression of specific proteins involved in apoptosis.[12]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

Isobenzofuranone derivatives represent a versatile and promising class of compounds for cancer research and drug development. Their ability to induce apoptosis in various cancer cell lines, coupled with favorable cytotoxic profiles, warrants further investigation into their therapeutic potential. The protocols and data presented here provide a framework for researchers to explore the anticancer activities of novel isobenzofuranone derivatives and to elucidate their underlying molecular mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. benchchem.com [benchchem.com]

- 4. A phthalide derivative isolated from endophytic fungi Pestalotiopsis photiniae induces G1 cell cycle arrest and apoptosis in human HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

"use of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one in neuroprotection studies"

Disclaimer: To date, scientific literature available through public databases does not contain specific studies on the neuroprotective effects of 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one. The following application notes and protocols are based on research conducted on structurally related isobenzofuran-1(3H)-one and benzofuran-2-one derivatives and are provided as a reference for potential neuroprotective applications.

Introduction

Derivatives of isobenzofuran-1(3H)-one and benzofuran-2-one have emerged as promising scaffolds in the development of novel neuroprotective agents. These compounds exhibit potential therapeutic benefits for a range of neurological disorders by targeting various pathological mechanisms, including excitotoxicity, oxidative stress, and neuronal apoptosis. This document outlines the key mechanisms of action, provides quantitative data from relevant studies, and details experimental protocols for investigating the neuroprotective properties of these classes of compounds.

Potential Mechanisms of Neuroprotection

Studies on isobenzofuran-1(3H)-one and benzofuran-2-one derivatives suggest two primary pathways through which they may confer neuroprotection:

-

TREK-1 Channel Inhibition: Certain isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of the TWIK-related potassium channel-1 (TREK-1).[1] The TREK-1 channel is involved in regulating neuronal excitability and apoptosis, and its inhibition is considered a potential therapeutic strategy for conditions like ischemic stroke.[1][2][3]

-

Antioxidant and Anti-inflammatory Activity: A significant body of research points to the antioxidant properties of these compounds. They have been shown to mitigate oxidative damage by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation.[4][5] This antioxidant activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8]

Data Presentation

The following tables summarize quantitative data from studies on the neuroprotective effects of isobenzofuran-1(3H)-one and benzofuran-2-carboxamide derivatives.

Table 1: In Vitro Efficacy of Isobenzofuran-1(3H)-one Derivative (Cpd8l) as a TREK-1 Inhibitor

| Compound | Target | IC50 (μM) | Assay | Reference |

| Cpd8l | TREK-1 | 0.81 | Electrophysiology | [1][3] |

Table 2: Neuroprotective Effects of Benzofuran-2-Carboxamide Derivatives Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

| Compound | Concentration (μM) | Cell Viability (%) | Assay | Reference |

| Control | - | 100 | MTT Assay | [9] |

| NMDA | 100 | ~60-70 | MTT Assay | [9] |

| Compound 1f | 30 | ~95 | MTT Assay | [9] |

| Compound 1j | 100 | >75 | MTT Assay | [9] |

| Memantine | 30 | ~95 | MTT Assay | [9] |

Experimental Protocols

Protocol 1: In Vitro Model of Ischemia - Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is adapted from studies on the neuroprotective effects of TREK-1 inhibitors.[1][3]

Objective: To assess the neuroprotective effect of a test compound against ischemia-induced neuronal injury in vitro.

Materials:

-

Primary cortical neurons

-

Neurobasal medium

-

B-27 supplement

-

Glucose-free DMEM

-

Test compound

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Hypoxic chamber (95% N2, 5% CO2)

Procedure:

-

Culture primary cortical neurons in Neurobasal medium supplemented with B-27.

-

On the day of the experiment, replace the culture medium with glucose-free DMEM.

-

Place the culture plates in a hypoxic chamber for 2 hours to induce oxygen-glucose deprivation (OGD).

-

After the OGD period, replace the medium with fresh, glucose-containing Neurobasal medium.

-

Add the test compound at various concentrations to the medium.

-

Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours for reperfusion.